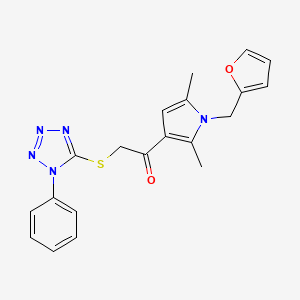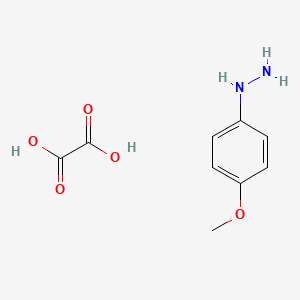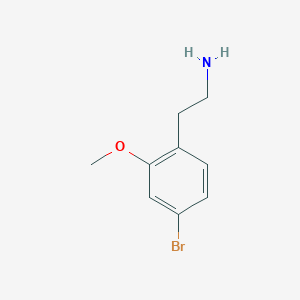![molecular formula C23H20N2O4 B2651528 N-(10-ethyl-11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)-2-phenoxyacetamide CAS No. 922081-69-4](/img/structure/B2651528.png)
N-(10-ethyl-11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)-2-phenoxyacetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
“N-(10-ethyl-11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)-2-phenoxyacetamide” is a compound that is part of a class of compounds that are selective inhibitors of the Dopamine D2 receptor . These compounds are used in the treatment of central nervous system disorders, including Tourette’s syndrome, bipolar disorder, hyperprolactinemia, tardive dyskinesia, Huntington’s chorea, psychosis, depression, or schizophrenia .
Synthesis Analysis
The synthesis of this compound involves a series of chemical reactions, as outlined in the patent WO2015017412A1 . The patent provides methods of synthesizing compounds of this class and pharmaceutical compositions containing these compounds .Chemical Reactions Analysis
The chemical reactions involved in the synthesis of this compound are complex and involve multiple steps. The patent WO2015017412A1 provides a general protocol for the synthesis of compounds of this class .Scientific Research Applications
Catalytic Enantioselective Reactions
A catalytic enantioselective aza-Reformatsky reaction with cyclic dibenzo[b,f][1,4]oxazepines, including derivatives of N-(10-ethyl-11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)-2-phenoxyacetamide, has been reported. This reaction leads to the synthesis of chiral ethyl 2-(10,11-dihydrodibenzo[b,f][1,4]oxazepin-11-yl)acetate derivatives with high yields and enantioselectivities, using readily available chiral ligands and Me2Zn as the zinc source (Munck et al., 2017).
Heteroaromatic Annulation Studies
Studies have shown that 10,11-dihydrodibenzo[b,f][1,4]oxazepin derivatives, like the compound , can be efficiently used in heteroaromatic annulation reactions. These reactions facilitate the synthesis of novel dibenzoxepino-fused heterocycles, contributing significantly to the development of new chemical entities (Kumar et al., 2007).
Synthesis of Benzothiazepines and Benzoxazepines
The compound and its derivatives have been utilized in the synthesis of 1,4-benzothiazepines and 1,4-benzoxazepines. These syntheses involve cyclizations of related compounds, leading to novel chemical structures with potential applications in various fields of chemistry and pharmacology (Katritzky et al., 2001).
Solid Support Synthesis
The solid support synthesis of 2-substituted dibenz[b,f]oxazepin-11(10H)-ones via SNAr methodology on AMEBA resin has been reported. This method allows for the efficient assembly of dibenzo[b,f]oxazepin derivatives, highlighting the versatility and applicability of these compounds in synthetic organic chemistry (Ouyang et al., 1999).
Biomass-Involved Synthesis Strategy
A biomass-involved strategy for the synthesis of N-arylated dibenzo[b,e][1,4]oxazepin-11(5H)-ones, including derivatives similar to the compound , has been established. This method represents an innovative approach to synthesize diversified benzo-fused N-heterocycles, demonstrating the compound's role in sustainable chemistry (Zhang et al., 2015).
Asymmetric Alkynylation
The compound has been used in asymmetric alkynylation reactions to produce 11-substituted-10,11-dihydrodibenzo[b,f][1,4]oxazepine derivatives. This process demonstrates the compound’s utility in synthesizing optically active heterocyclic products with potential applications in medicinal chemistry (Ren et al., 2014).
Mechanism of Action
Future Directions
The future directions for research on this compound and related compounds could include further investigation into their therapeutic effects, potential side effects, and mechanisms of action. Additionally, research could explore the synthesis of new compounds with similar structures and properties .
properties
IUPAC Name |
N-(5-ethyl-6-oxobenzo[b][1,4]benzoxazepin-8-yl)-2-phenoxyacetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H20N2O4/c1-2-25-19-10-6-7-11-21(19)29-20-13-12-16(14-18(20)23(25)27)24-22(26)15-28-17-8-4-3-5-9-17/h3-14H,2,15H2,1H3,(H,24,26) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KITASFBYQNCRDS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C2=CC=CC=C2OC3=C(C1=O)C=C(C=C3)NC(=O)COC4=CC=CC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H20N2O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
388.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![1,3-dimethyl-6-(propan-2-yl)-1H-pyrazolo[3,4-b]pyridine-4-carboxylic acid](/img/structure/B2651447.png)

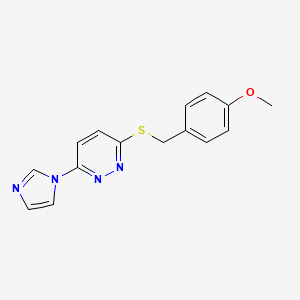

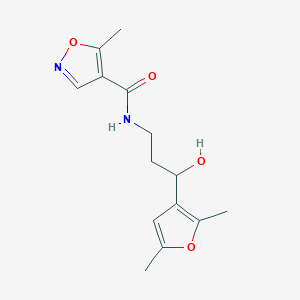
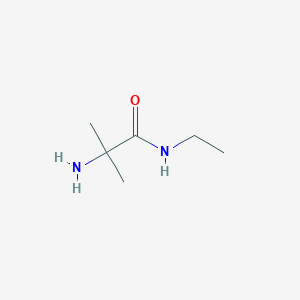
![N,2-bis(4-methoxyphenyl)-3-(methylthio)-1,4,8-triazaspiro[4.5]deca-1,3-diene-8-carboxamide](/img/structure/B2651459.png)
![3-Phenyl-4-(trifluoromethyl)isoxazolo[5,4-b]pyridin-6(7H)-one](/img/structure/B2651460.png)
